Allylescaline
CAS No.: 39201-75-7
Cat. No.: VC3363083
Molecular Formula: C13H19NO3
Molecular Weight: 237.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 39201-75-7 |
---|---|
Molecular Formula | C13H19NO3 |
Molecular Weight | 237.29 g/mol |
IUPAC Name | 2-(3,5-dimethoxy-4-prop-2-enoxyphenyl)ethanamine |
Standard InChI | InChI=1S/C13H19NO3/c1-4-7-17-13-11(15-2)8-10(5-6-14)9-12(13)16-3/h4,8-9H,1,5-7,14H2,2-3H3 |
Standard InChI Key | JNUAYHHGCXYBHX-UHFFFAOYSA-N |
SMILES | COC1=CC(=CC(=C1OCC=C)OC)CCN |
Canonical SMILES | COC1=CC(=CC(=C1OCC=C)OC)CCN |
Introduction
Chemical Structure and Properties
Chemical Identity
Allylescaline is defined by its specific chemical characteristics that determine its interactions with biological systems. The compound is formally identified as follows:
Property | Value |
---|---|
Chemical Name | 4-allyloxy-3,5-dimethoxyphenethylamine |
CAS Number | 39201-75-7 |
Molecular Formula | C13H19NO3 |
Molecular Weight | 237.29 g/mol |
Alternative Names | 3,5-Dimethoxy-4-(2-propenyloxy)benzeneethanamine, 2-(3,5-dimethoxy-4-prop-2-enoxyphenyl)ethanamine |
The compound's structural formula consists of a phenethylamine backbone with two methoxy groups at positions 3 and 5, and an allyloxy group at position 4 of the aromatic ring . This arrangement of functional groups is critical to the compound's biological activity and distinguishes it from other members of the phenethylamine class .
Physical and Chemical Properties
Allylescaline possesses specific physicochemical properties that influence its stability, reactivity, and biological interactions. These properties have been determined through various analytical methods and computational approaches:
Property | Value | Reference |
---|---|---|
XLogP3 | 1.4 | PubChem |
Hydrogen Bond Donor Count | 1 | PubChem |
Hydrogen Bond Acceptor Count | 4 | PubChem |
Rotatable Bond Count | 7 | PubChem |
Exact Mass | 237.13649347 Da | PubChem |
The moderately lipophilic nature of allylescaline (XLogP3 = 1.4) suggests a balance between hydrophilicity and lipophilicity, potentially allowing for reasonable blood-brain barrier penetration while maintaining adequate water solubility . This balance is important for compounds intended to reach central nervous system targets, such as the serotonin receptors with which allylescaline interacts.
Structural Characteristics
The structural features of allylescaline dictate its pharmacological properties and receptor interactions. The compound shares the basic phenethylamine structure with other psychedelics but has distinctive substitution patterns:
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A phenethylamine core structure (2-phenylethylamine)
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Two methoxy groups (-OCH3) at positions 3 and 5 of the aromatic ring
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An allyloxy group (-O-CH2-CH=CH2) at position 4 of the aromatic ring
This arrangement of substituents creates a specific electronic distribution and three-dimensional conformation that enables interaction with serotonergic receptors, particularly the 5-HT2A receptor subtype that mediates many of the psychedelic effects of this class of compounds .
Historical Development
Discovery and Synthesis
The history of allylescaline begins with its first synthesis by Otakar Leminger in 1972, representing an early exploration of structure modifications to the mescaline molecule . This initial synthesis was part of a broader scientific exploration of phenethylamine derivatives with potential psychoactive properties.
The compound gained additional attention when it was synthesized and investigated by Alexander Shulgin, a biochemist and pharmacologist known for his extensive work with psychoactive substances. Shulgin documented his synthesis and personal bioassay of allylescaline in his book "PiHKAL: A Chemical Love Story" (Phenethylamines I Have Known And Loved), which has served as a reference for researchers in the field .
Research Timeline
The research history of allylescaline has progressed through several key developments:
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1972: First synthesis by Otakar Leminger, establishing the chemical feasibility of producing this mescaline analog
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1980s-1990s: Further investigation by Alexander Shulgin, including documentation of synthesis methods and psychoactive effects
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2010s-2020s: Renewed scientific interest in the compound's receptor binding profiles and structure-activity relationships, particularly in comparison to other phenethylamine derivatives
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2016: Legal restriction in Sweden, reflecting regulatory attention to this compound
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2022: Publication of receptor interaction profiles, providing deeper insights into the pharmacological properties of allylescaline and related compounds
This timeline illustrates the evolving understanding of allylescaline, from its initial synthesis to more detailed pharmacological characterization in recent years.
Pharmacology
Mechanism of Action
Allylescaline exerts its psychoactive effects primarily through interaction with serotonin receptors in the central nervous system. The compound's primary mechanism involves:
This serotonergic activity results in altered neurotransmission, particularly in cortical regions rich in 5-HT2A receptors, leading to the compound's psychoactive effects. The interaction with multiple serotonin receptor subtypes creates a complex pharmacological profile that distinguishes allylescaline from other psychoactive substances .
Dosage and Effects
Based on documented research, allylescaline produces psychoactive effects within a specific dosage range and duration:
Parameter | Value |
---|---|
Active Dosage Range | 20-35 mg (oral administration) |
Duration of Effects | 8-12 hours |
Onset Time | Not extensively documented |
The subjective effects reported include entactogenic warmth, entheogenic experiences, and sensations of flowing energy . These effects share similarities with those of mescaline but may differ in intensity, duration, and specific subjective qualities .
It is important to note that very little data exists about the detailed pharmacological properties, metabolism, and toxicity of allylescaline, limiting comprehensive understanding of its safety profile and potential risks .
Receptor Binding Profile
Recent research has provided more detailed information about allylescaline's interactions with specific receptor subtypes:
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Shows binding affinity for 5-HT2A and 5-HT2C receptors, which is enhanced compared to mescaline
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Demonstrates activation potency and efficacy at the 5-HT2A receptor, correlating with its psychoactive properties
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Shows some interaction with 5-HT2B receptors, though potentially with different efficacy patterns than at 5-HT2A receptors
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Exhibits limited affinity for non-serotonergic targets, suggesting a relatively selective pharmacological profile
The extending of the 4-alkoxy substituent (as in allylescaline compared to mescaline) has been shown to increase binding affinities for both 5-HT2A and 5-HT2C receptors, potentially explaining differences in potency between these compounds .
Comparative Analysis with Related Compounds
Allylescaline belongs to a family of structurally related compounds that share the phenethylamine backbone but differ in their substituent patterns. This comparative analysis provides insight into structure-activity relationships:
Compound | Structural Characteristics | Relative Potency | Notable Differences |
---|---|---|---|
Mescaline | 3,4,5-trimethoxyphenethylamine | Lower (300-400 mg active dose) | Natural compound; parent structure of the series |
Escaline | 4-ethoxy-3,5-dimethoxyphenethylamine | Intermediate | Shorter 4-alkoxy chain than allylescaline |
Allylescaline | 4-allyloxy-3,5-dimethoxyphenethylamine | Higher (20-35 mg active dose) | Contains unsaturated allyl group at position 4 |
Methallylescaline | 4-methallyloxy-3,5-dimethoxyphenethylamine | Similar to allylescaline | Contains methyl group on allyl chain |
Research indicates that the nature and length of the 4-alkoxy substituent significantly influences the receptor binding affinity and functional activity of these compounds . Specifically, extending the carbon chain length at this position often enhances interaction with 5-HT2A receptors, potentially explaining the increased potency of allylescaline compared to mescaline .
Legal Status and Regulations
The legal status of allylescaline varies across jurisdictions, with specific regulations in certain countries:
Sweden
Allylescaline is explicitly prohibited in Sweden as of January 2016, categorizing it as a controlled substance under Swedish law .
International Controls
Comprehensive information about the international regulatory status of allylescaline is limited in the available search results. The compound may be subject to different controls in various countries based on national drug policies and classifications.
Research Findings and Applications
Scientific research on allylescaline has yielded several key findings regarding its pharmacological properties and potential applications:
Receptor Interaction Studies
Recent studies have investigated the receptor binding profiles of allylescaline and related compounds, providing valuable insights into structure-activity relationships:
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Scalines (including allylescaline) interact with the 5-HT2A and 5-HT2C receptors with higher binding affinities than mescaline (up to 63-fold and 34-fold increase, respectively)
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Extending the 4-alkoxy substituent increases 5-HT2A and 5-HT2C receptor binding affinities, and enhances activation potency and efficacy at the 5-HT2A receptor
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Introduction of fluorinated 4-alkoxy substituents generally increases receptor binding affinities and activation potency at 5-HT2A and 5-HT2B receptors
These findings contribute to the broader understanding of how structural modifications affect the pharmacological properties of phenethylamine derivatives.
Analytical Characterization
Analytical studies have established methods for the identification and characterization of allylescaline:
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Mass spectrometry has been used to identify the compound, with observed m/z values consistent with its molecular structure
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Chromatographic techniques have been applied to analyze the compound's purity and detect it in various matrices
These analytical approaches provide tools for the identification and quantification of allylescaline in research and forensic contexts.
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